N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Description
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a synthetic piperidine-derived carboxamide compound featuring a 3,5-dimethoxyphenyl substituent and a phenyl group at the 2-position of the piperidine ring.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c1-23-19(24)10-9-18(20(23)14-7-5-4-6-8-14)21(25)22-15-11-16(26-2)13-17(12-15)27-3/h4-8,11-13,18,20H,9-10H2,1-3H3,(H,22,25) |
InChI Key |
DWYDHTQTGJXGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl and Methyl Groups: Phenyl and methyl groups are introduced via Friedel-Crafts alkylation reactions.
Attachment of the Dimethoxyphenyl Moiety: The dimethoxyphenyl group is added through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is introduced using an amide coupling reaction, often facilitated by reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of materials with specific functionalities.
Mechanism of Action
The mechanism by which N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provided focuses on N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) , a benzamide derivative with a 3,4-dimethoxyphenethylamine backbone . While distinct in core structure (piperidine vs. benzamide), key similarities and differences can be inferred:
Structural and Functional Group Analysis
Implications of Substituent Variation
Methoxy Group Positioning : The 3,5-dimethoxy substitution in the target compound may confer distinct electronic and steric properties compared to Rip-B’s 3,4-dimethoxy groups. Meta-substitution often enhances solubility and metabolic stability compared to ortho/para configurations .
Spectroscopic Data
Rip-B’s ¹H and ¹³C-NMR data (Tables 1 and 2 in ) highlight characteristic shifts for aromatic protons (δ 6.7–7.4 ppm) and methoxy groups (δ 3.8 ppm). The target compound’s piperidine ring protons and carboxamide carbonyl (expected near δ 165–170 ppm in ¹³C-NMR) would likely exhibit distinct shifts due to ring strain and electronic effects.
Limitations of Available Evidence
Recommendations for Further Research
Synthesis and Characterization : Prioritize synthesizing the target compound and reporting its NMR, melting point, and HPLC purity data.
In Silico Studies : Perform molecular docking to compare the target compound’s binding modes with Rip-B in relevant targets (e.g., kinases, GPCRs).
Biological Screening: Evaluate bioactivity against Rip-B’s known targets (if any) to establish structure-activity relationships.
Biological Activity
N-(3,5-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a synthetic compound belonging to the piperidine derivatives class. Its unique structure, characterized by a piperidine ring with a carboxamide group and a 3,5-dimethoxyphenyl moiety, suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit various biological activities, particularly related to the central nervous system (CNS). The following sections summarize key findings regarding its biological activity.
CNS Effects
Research has highlighted the potential of this compound in modulating neurotransmitter systems. It is hypothesized to interact with dopamine receptors, which are crucial in regulating mood and behavior. For instance, compounds structurally similar to this compound have shown selective antagonistic effects on dopamine D(3) receptors, suggesting a possible therapeutic role in treating conditions like schizophrenia and depression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes some compounds with structural similarities and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N-(adamantyl)-indole-3-carboxamide | Indole ring with adamantane substitution | High potency as a cannabinoid receptor agonist |
| 2-(3,4-dimethoxyphenyl)-6-methyl-3-oxopyridazine | Pyridazine core with methoxy groups | Distinct antitumor properties |
| 1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | Indazole structure with cyclohexyl substitution | Efficacy in neuroprotection studies |
These comparisons highlight how modifications in the chemical structure can influence pharmacological properties.
Case Studies and Experimental Findings
Several studies have explored the cytotoxicity and efficacy of related piperidine derivatives against cancer cell lines. For example, compounds similar to this compound exhibited selective toxicity towards malignant cells while sparing non-malignant cells. This selectivity is crucial for developing anticancer therapies .
The mechanisms through which this compound exerts its effects may involve:
- Receptor Binding : Potential interactions with dopamine receptors.
- Caspase Activation : Induction of apoptosis in cancer cells through caspase activation pathways .
- Neurotransmitter Modulation : Alteration of neurotransmitter levels in the CNS.
Future Directions and Research Needs
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo studies to assess therapeutic efficacy in animal models.
- Exploration of potential side effects and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
